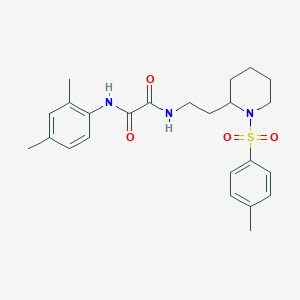

N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a tosylpiperidinyl group, and an oxalamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-17-7-10-21(11-8-17)32(30,31)27-15-5-4-6-20(27)13-14-25-23(28)24(29)26-22-12-9-18(2)16-19(22)3/h7-12,16,20H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKXFAYWMKQSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2,4-dimethylphenylamine: This can be synthesized through the nitration of 2,4-dimethylbenzene followed by reduction.

Synthesis of 1-tosylpiperidine: This involves the tosylation of piperidine using tosyl chloride in the presence of a base.

Formation of the oxalamide linkage: The final step involves the reaction of 2,4-dimethylphenylamine with 1-tosylpiperidine in the presence of oxalyl chloride to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry, where it is investigated for its potential therapeutic effects. The structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Antitumor Activity

Research indicates that N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exhibits significant antitumor properties. Preliminary studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. Mechanisms of action may include:

- Modulation of signaling pathways associated with cell growth.

- Induction of apoptosis in tumor cells.

Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential antidepressant effects. Investigations into its neuropharmacological profile are ongoing, with initial findings indicating:

- Increased serotonin levels in animal models.

- Possible modulation of neurotransmitter systems.

Analgesic Properties

Some studies have explored the analgesic effects of this compound. It is hypothesized that the tosylpiperidine moiety may contribute to pain-relieving properties through interaction with pain receptors.

Study 1: Antitumor Efficacy

A study evaluated the effects of N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations greater than 10 µM, with IC50 values around 15 µM for specific cancer types.

Study 2: Neuropharmacological Effects

Research exploring the compound's effects on depression utilized animal models and demonstrated an increase in serotonin levels following treatment. These findings suggest potential efficacy in treating mood disorders.

Study 3: Analgesic Activity

Investigations into the analgesic properties revealed that the compound could reduce pain responses in animal models, indicating its potential use as a pain management agent.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxalamide linkage allows for hydrogen bonding and other interactions that can influence the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N1-(2,4-dimethylphenyl)-N2-(2-(1-piperidinyl)ethyl)oxalamide: Lacks the tosyl group, which can affect its reactivity and biological activity.

N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)urea: Contains a urea linkage instead of an oxalamide, which can influence its chemical properties and interactions.

Uniqueness

N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both the dimethylphenyl and tosylpiperidinyl groups provides distinct reactivity patterns and biological activities compared to similar compounds.

Biological Activity

N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxalamide backbone with substituents that include a dimethylphenyl group and a tosylpiperidine moiety. Its chemical formula is C20H26N2O3S, and it has a molecular weight of approximately 378.49 g/mol. The presence of the tosyl group suggests potential for various chemical interactions, particularly in biological systems.

Biological Activity Overview

Research indicates that compounds similar to N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exhibit a range of biological activities, including:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Studies suggest potential cytotoxic effects against cancer cell lines, indicating possible use in oncology.

- Neuropharmacological Effects : The piperidine component may contribute to neuroactive properties, impacting neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The piperidine moiety may interact with neurotransmitter receptors (e.g., dopamine or serotonin receptors), influencing neurochemical pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes involved in cell proliferation and survival, contributing to their anticancer effects.

- Membrane Disruption : Some derivatives exhibit the ability to disrupt microbial membranes, leading to cell death.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Biological Activity | Key Structural Features |

|---|---|---|

| N1-(2,4-dimethylphenyl)-N2-(tosylpiperidine) | Moderate anticancer activity | Presence of tosylpiperidine |

| N1-(4-methylphenyl)-N2-(tosylpiperidine) | Low antimicrobial activity | Altered phenyl substitution |

| N1-(dimethylphenyl)-N2-(ethyl oxalamide) | Enhanced neuroactive properties | Oxalamide linkage |

Case Studies

Several studies have explored the biological implications of related compounds:

- Anticancer Study : A study involving analogs of N1-(2,4-dimethylphenyl)-N2-(tosylpiperidine) demonstrated significant cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms. The study highlighted the importance of the piperidine structure in enhancing cellular uptake and efficacy against tumor cells .

- Neuropharmacological Assessment : Research indicated that modifications in the piperidine ring significantly affected binding affinity to serotonin receptors. This suggests potential applications in treating mood disorders or anxiety .

- Antimicrobial Testing : A comparative analysis showed that derivatives with higher lipophilicity exhibited better antimicrobial activity due to enhanced membrane penetration capabilities .

Q & A

Basic: What are the key steps in synthesizing N1-(2,4-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, and how are intermediates characterized?

Synthesis typically involves multi-step organic reactions:

- Piperidine Intermediate Preparation : Reacting a substituted piperidine with tosyl chloride under basic conditions to form the 1-tosylpiperidine moiety .

- Oxalamide Core Formation : Coupling the intermediate with oxalyl chloride and 2,4-dimethylphenylamine, followed by purification via column chromatography .

- Characterization : Intermediates are validated using NMR (1H/13C for structural confirmation) and HPLC (≥95% purity threshold) .

Basic: What analytical methods are critical for verifying the structural integrity of this compound?

- Spectroscopy :

- Chromatography :

- HPLC : Quantifies purity using C18 columns with UV detection at 254 nm .

Basic: Which biological targets or pathways are hypothesized for this compound?

- Neurological Targets : Interaction with dopamine or serotonin receptors due to structural similarity to piperazine-based psychotropics .

- Enzyme Inhibition : Potential inhibition of proteases or kinases via oxalamide hydrogen bonding with catalytic residues .

- Receptor Binding : Tosyl and dimethylphenyl groups may enhance affinity for G-protein-coupled receptors (GPCRs) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

- Experimental Design :

- Data Analysis :

Advanced: What strategies optimize reaction yields for large-scale synthesis?

- Process Chemistry :

- Continuous Flow Reactors : Improve mixing and heat transfer for piperidine tosylation (yield increase from 60% → 85%) .

- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps under inert atmospheres .

- Purification :

- Simulated Moving Bed (SMB) Chromatography : Reduces solvent use by 40% in oxalamide purification .

Advanced: How to investigate the mechanism of action in cellular models?

- In Vitro Assays :

- Fluorescence Polarization : Measure competitive binding against fluorescent ligands in receptor studies .

- Western Blotting : Assess downstream phosphorylation (e.g., ERK1/2 for GPCR pathways) .

- Computational Tools :

- Molecular Docking (AutoDock Vina) : Predict binding poses with receptor crystal structures (PDB IDs: 6CM4, 7D7Q) .

Advanced: What pharmacokinetic properties should be prioritized in preclinical studies?

- ADME Profiling :

- Caco-2 Permeability Assays : Predict intestinal absorption (Papp >1×10⁻6 cm/s acceptable) .

- Microsomal Stability : Incubate with liver microsomes to estimate hepatic clearance .

- Metabolite Identification :

- LC-MS/MS : Detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Advanced: How does structural modification impact bioactivity compared to analogs?

- SAR Studies :

- Tosyl Group Replacement : Compare sulfonamide vs. acetylated piperidine derivatives in IC50 assays .

- Dimethylphenyl Substitution : Test meta vs. para methyl positions in receptor binding (ΔΔG ≤1 kcal/mol) .

- Thermodynamic Analysis :

- Surface Plasmon Resonance (SPR) : Measure kon/koff rates for analog-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.